4-(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
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Overview
Description
7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a butanoic acid group at the 3rd position of the benzothiadiazine ring. The benzothiadiazine ring itself is a heterocyclic structure containing nitrogen, sulfur, and oxygen atoms. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid (p-TsOH) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an antihypertensive agent, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and a reduction in blood pressure . The compound may also interact with various enzymes and receptors, modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic and antihypertensive agent.
Uniqueness
7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the butanoic acid group at the 3rd position and the chlorine atom at the 7th position differentiates it from other benzothiadiazine derivatives and contributes to its unique biological activities .
Properties
CAS No. |
101064-00-0 |
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Molecular Formula |
C11H11ClN2O4S |
Molecular Weight |
302.73 g/mol |
IUPAC Name |
4-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11ClN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
MTTBCWINJYETTF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origin of Product |
United States |
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